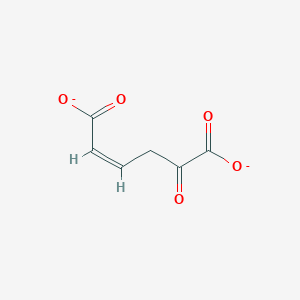

(Z)-5-Oxohex-2-enedioate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4O5-2 |

|---|---|

Molecular Weight |

156.09 g/mol |

IUPAC Name |

(Z)-5-oxohex-2-enedioate |

InChI |

InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1,3H,2H2,(H,8,9)(H,10,11)/p-2/b3-1- |

InChI Key |

OOEDHTCVMHDXRH-IWQZZHSRSA-L |

SMILES |

C(C=CC(=O)[O-])C(=O)C(=O)[O-] |

Isomeric SMILES |

C(/C=C\C(=O)[O-])C(=O)C(=O)[O-] |

Canonical SMILES |

C(C=CC(=O)[O-])C(=O)C(=O)[O-] |

Origin of Product |

United States |

Enzymatic Transformations and Biochemical Pathways of Z 5 Oxohex 2 Enedioate

Enzymology of (Z)-5-Oxohex-2-enedioate Formation

The generation of this compound is primarily accomplished through the action of dioxygenase enzymes, which catalyze the oxidative cleavage of aromatic rings.

Pyrogallol (B1678534) 1,2-Oxygenase: Catalytic Mechanism and Substrate Specificity

Pyrogallol 1,2-oxygenase (EC 1.13.11.35), also known as pyrogallol 1,2-dioxygenase, is a key enzyme responsible for the formation of this compound. wikipedia.orgscribd.com This enzyme catalyzes the decyclizing oxidation of 1,2,3-trihydroxybenzene (pyrogallol) using molecular oxygen. wikipedia.org The reaction involves the incorporation of two oxygen atoms into the substrate, leading to the cleavage of the aromatic ring and the formation of this compound as the product. wikipedia.org

The systematic name for this enzyme is 1,2,3-trihydroxybenzene:oxygen 1,2-oxidoreductase (decyclizing). wikipedia.org It belongs to the family of oxidoreductases, specifically those acting on single donors with O2 as the oxidant. wikipedia.org The enzyme from Azotobacter vinelandii is involved in a novel pathway for resorcinol (B1680541) catabolism. wikipedia.org

Other Dioxygenase Activities Yielding this compound

Besides pyrogallol 1,2-oxygenase, other dioxygenases are involved in pathways that can lead to the formation of this compound or its isomers. For instance, chlorocatechol 1,2-dioxygenase from Pseudomonas chlororaphis RW71 exhibits high activity towards various chlorocatechols. researchgate.net While this enzyme primarily produces chlorinated muconic acids, the fundamental mechanism of aromatic ring cleavage is analogous to the formation of the parent compound. researchgate.net The degradation of aromatic compounds like phenols and catechols often proceeds through a meta-cleavage pathway, where enzymes like catechol 2,3-dioxygenase are involved. wikipedia.org Although not directly producing this compound, these pathways generate related intermediates that are subsequently channeled into common downstream pathways.

Enzymatic Conversions of this compound

Once formed, this compound is a substrate for isomerase enzymes that catalyze its conversion into other metabolic intermediates.

2-Hydroxymuconate Tautomerase (4-Oxalocrotonate Tautomerase): Reaction Mechanism and Isomerization

2-Hydroxymuconate tautomerase (EC 5.3.2.6), also known by the misleading name 4-oxalocrotonate tautomerase, is a crucial enzyme in the degradation pathway of various aromatic compounds. wikipedia.orgqmul.ac.uk It catalyzes the keto-enol isomerization of (2Z,4E)-2-hydroxyhexa-2,4-dienedioate (2-hydroxymuconate) to (3E)-2-oxohex-3-enedioate. wikipedia.orgqmul.ac.uk The enol form, (2Z,4E)-2-hydroxyhexa-2,4-dienedioate, is the product of upstream dioxygenase activity and is converted by the tautomerase to the keto form. qmul.ac.uk

Initially, it was believed that the enzyme produced (4E)-2-oxohex-4-enedioate (4-oxalocrotonate); however, this was later shown to be a non-enzymatic process. qmul.ac.uk The reaction catalyzed by 2-hydroxymuconate tautomerase is a stereospecific ketonization. acs.org The enzyme utilizes a unique N-terminal proline residue as a key catalytic residue. researchgate.netebi.ac.uk The proposed mechanism involves the Pro-1 residue acting as a base to shuttle a proton from the C3 position to the C5 position of the substrate, with the proton transfer from C3 to proline being the rate-limiting step. researchgate.net This enzyme is part of the meta-cleavage pathway for the degradation of phenols and catechols. wikipedia.orgqmul.ac.uk

| Enzyme | EC Number | Reaction |

| 2-Hydroxymuconate Tautomerase | 5.3.2.6 | (2Z,4E)-2-hydroxyhexa-2,4-dienedioate <=> (3E)-2-oxohex-3-enedioate |

Structural Biology of Enzymes Interacting with this compound

4-Oxalocrotonate tautomerase (4-OT) from Pseudomonas putida mt-2 is a homohexamer, with each subunit consisting of only 62 amino acid residues, making it one of the smallest enzyme subunits known. ebi.ac.uknih.gov The subunit's secondary structure includes an α-helix, two β-strands, and a β-hairpin. nih.gov The active site is thought to be formed by the overlap of subunits. ebi.ac.uk

Key residues involved in catalysis and substrate binding have been identified through mutagenesis and structural studies. The N-terminal proline (Pro-1) acts as the general base catalyst. researchgate.netnih.gov Other important residues include Met-45 and Phe-50, which are considered 'hotspot' positions where mutations can significantly alter the enzyme's activity. researchgate.net Phe-50 has been located in the active site based on its interaction with a substrate analog. nih.gov Arginine residues, such as Arg39, are crucial for substrate specificity through electrostatic interactions with the dianionic substrate. researchgate.net

Kinetic Characterization of this compound Converting Enzymes

4-Oxalocrotonate tautomerase is an exceptionally efficient catalyst. ebi.ac.uk Kinetic and stereochemical analyses have been performed on the enzyme and its homologues, such as YwhB from Bacillus subtilis. genome.jp These studies provide insights into the mechanistic details of the catalyzed reaction. The enzyme from Pseudomonas putida has been extensively characterized, and its expression in E. coli has allowed for the production of significant quantities for detailed study. ebi.ac.uk The kinetic characterization of mutant enzymes, such as those with substitutions at the 'hotspot' residues Met-45 and Phe-50, has revealed their impact on catalytic efficiency and substrate specificity. researchgate.net

Metabolic Flux and Regulation of this compound Pathways

This compound, also known as 4-oxalocrotonate, is a key intermediate in the metabolic pathways of various aromatic compounds. genome.jpmodelseed.org Its formation and subsequent conversion are tightly regulated and integrated into the central metabolism of numerous microorganisms, playing a significant role in biogeochemical cycles and bioremediation efforts.

This compound is a central metabolite in the meta-cleavage pathway for the catabolism of aromatic hydrocarbons. This pathway is a common strategy employed by soil bacteria to break down natural and xenobiotic aromatic compounds. The degradation pathways for substances like benzoate, catechol, and phenol (B47542) converge, leading to the formation of catecholic intermediates which are then processed through the meta-cleavage pathway. genome.jpgenome.jp

In the degradation of benzoate, for instance, the compound is first converted to catechol. Catechol undergoes ring cleavage by the enzyme catechol 2,3-dioxygenase to form 2-hydroxymuconic semialdehyde. nih.gov Subsequent enzymatic reactions convert this semialdehyde into 2-hydroxymuconate. The enzyme 2-hydroxymuconate tautomerase (also known as 4-oxalocrotonate tautomerase) then catalyzes the isomerization of 2-hydroxymuconate to its keto form, (3E)-2-oxohex-3-enedioate. genome.jpgenome.jpnih.gov this compound is closely related to these intermediates in the pathway. genome.jp The pathways for 2-aminophenol (B121084) and catechol degradation are analogous and converge at the 2-oxohex-3-enedioate intermediate. nih.govescholarship.org

Similarly, the degradation of other aromatic compounds like toluene (B28343), xylene, and dioxins also proceeds through catecholic intermediates, funneling into this central pathway where this compound and its isomers are key players. genome.jppeerj.com The compound is ultimately decarboxylated by 4-oxalocrotonate decarboxylase to yield 2-oxopent-4-enoate (B1242333) (also known as 2-keto-4-pentenoate), which is further metabolized to enter central metabolic cycles like the Krebs cycle. modelseed.org

Table 1: Key Enzymes in Aromatic Compound Degradation Leading to this compound Isomers

| Enzyme | EC Number | Reaction | Pathway Context |

|---|---|---|---|

| Pyrogallol 1,2-oxygenase | 1.13.11.35 | 1,2,3-Trihydroxybenzene + O₂ → this compound | Catalyzes the decyclizing oxidation of pyrogallol. wikipedia.org |

| 2-Hydroxymuconate tautomerase | 5.3.2.6 | (2Z,4E)-2-Hydroxyhexa-2,4-dienedioate ⇌ (3E)-2-Oxohex-3-enedioate | Involved in the meta-cleavage pathway for phenols, catechols, benzoate, and xylene. genome.jpgenome.jp |

| 2-Aminomuconate deaminase | 3.5.99.5 | 2-Aminomuconate + H₂O → (3E)-2-Oxohex-3-enedioate + NH₃ | An intermediate step in the degradation of nitrobenzene. qmul.ac.uk |

| 4-Oxalocrotonate decarboxylase | 4.1.1.77 | This compound → 2-Oxopent-4-enoate + CO₂ | Catalyzes the decarboxylation step, moving the carbon skeleton towards central metabolism. modelseed.org |

The metabolic pathways involving this compound are fundamental to the carbon cycle, enabling microorganisms to utilize complex aromatic compounds as sole sources of carbon and energy. genome.jp This capability is of significant interest for bioremediation, the use of biological agents to clean up contaminated environments. Many bacteria capable of degrading pollutants such as polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and pesticides like hexachlorocyclohexane (B11772) (HCH) rely on these catabolic pathways. peerj.comopen.ac.ukuniv-ag.fr

For example, strains of Pseudomonas, Stenotrophomonas, and Sphingobium have been identified that can efficiently degrade aromatic pollutants. nih.govpeerj.comuniv-ag.fr Genome analysis of these organisms reveals the presence of genes encoding the enzymes of the meta-cleavage pathway. Stenotrophomonas sp. Pemsol, isolated from crude oil-contaminated soil, possesses genes for enzymes like 4-oxalocrotonate tautomerase, which is associated with the degradation of toluene and xylene. peerj.com Similarly, the degradation of the pesticide lindane (γ-HCH) in agricultural soils has been linked to bacteria from the Sphingomonadaceae family, with maleylacetate (B1240894) (an isomer of 5-oxohex-2-enedioate) identified as a downstream intermediate. univ-ag.fr

The metabolic versatility of these microorganisms is harnessed in bioremediation strategies for contaminated soils and marine habitats. open.ac.uk Research on microbial consortia from polluted sites, such as the Gulf of Naples, has highlighted the presence and activity of bacteria that utilize hydrocarbon degradation pathways, underscoring the ecological importance of these metabolic routes. open.ac.uk

Table 2: Microorganisms and their Role in Metabolizing this compound Precursors and Derivatives

| Microorganism | Habitat/Context | Degraded Compound(s) | Relevance |

|---|---|---|---|

| ***Pseudomonas putida* mt-2** | Soil | Toluene, Xylene, other aromatics | A model organism for studying the meta-cleavage pathway via the TOL plasmid. nih.govebi.ac.uk |

| Stenotrophomonas sp. Pemsol | Crude oil-contaminated soil | Polycyclic Aromatic Hydrocarbons (PAHs) | Possesses genes for 4-oxalocrotonate tautomerase, contributing to PAH degradation. peerj.com |

| Sphingobium indicum | Contaminated soil | Hexachlorocyclohexane (HCH) | Implicated in the enhanced biodegradation of HCH in soils. univ-ag.fr |

| Azotobacter vinelandii | Soil | Resorcinol | Utilizes a pathway for resorcinol catabolism involving related intermediates. wikipedia.org |

| Marine Bacteria (e.g., Halomonas sp., Alcanivorax sp.) | Polluted marine sediments | Polycyclic Aromatic Hydrocarbons (PAHs) | Genome mining reveals pathways for hydrocarbon degradation crucial for marine bioremediation. open.ac.uk |

| Kitasatospora papulosa | Apple flower microbiome | Catechol | Contributes to a synthetic community (SynCom) that can suppress plant pathogens by competing for nutrients. ppjonline.org |

The metabolic flux through pathways involving this compound is meticulously controlled at both the enzymatic and genetic levels to ensure efficient carbon utilization and prevent the accumulation of potentially toxic intermediates. The genes encoding the catabolic enzymes are often clustered together in operons, allowing for coordinated regulation in response to the presence of a specific substrate. ebi.ac.uk

A classic example is the TOL plasmid (pWW0) found in Pseudomonas putida, which carries the genes for toluene and xylene degradation. ebi.ac.uk The xylH gene, which codes for 4-oxalocrotonate tautomerase, is part of this plasmid. genome.jpebi.ac.uk The expression of the xyl genes is typically induced by the presence of the aromatic substrates or their early metabolites. This regulatory system ensures that the enzymes are synthesized only when needed, conserving cellular resources.

In some actinobacteria, the genes for the degradation of 2-aminophenol, a pathway that converges with catechol degradation, are found within a bacterial microcompartment (BMC) locus. nih.govescholarship.org This spatial organization suggests a mechanism to sequester reactive intermediates and optimize enzymatic efficiency. escholarship.org The composition of these gene loci can vary, with some species possessing the gene for 2-aminomuconate deaminase while others have a gene for 2-hydroxymuconate tautomerase, indicating specialization for different substrates. nih.gov

Furthermore, enzymatic activity can be subject to allosteric regulation or feedback inhibition. For instance, the activity of 2-aminophenol 1,6-dioxygenase can be inhibited by its product, 2-hydroxymuconic semialdehyde, highlighting the importance of efficient downstream processing to maintain metabolic flux. nih.govescholarship.org

Table 3: Genetic Regulation of this compound Related Pathways

| Gene(s) | Encoded Enzyme | Organism/Plasmid | Regulatory Mechanism |

|---|---|---|---|

| xylH | 4-Oxalocrotonate tautomerase (2-Hydroxymuconate tautomerase) | Pseudomonas putida / TOL plasmid pWW0 | Part of the xyl operon, induced by aromatic substrates like toluene and xylene. genome.jpebi.ac.uk |

| dmpI | 2-Hydroxymuconate tautomerase | Pseudomonas putida | Gene found in the dmp operon for phenol degradation. nih.gov |

| amnD | 2-Aminomuconate deaminase | Comamonas testosteroni, Pseudomonas sp. | Part of the amn gene cluster for 2-aminophenol degradation. nih.govqmul.ac.uk |

| ARO BMC locus | Pathway enzymes for 2-aminophenol/catechol degradation | Actinobacteria | Genes are clustered and potentially encapsulated in a microcompartment, suggesting spatial regulation. nih.govescholarship.org |

Synthetic Strategies and Chemical Reactivity of Z 5 Oxohex 2 Enedioate

De Novo Synthetic Approaches to (Z)-5-Oxohex-2-enedioate and Analogues

The synthesis of this compound and its analogues can be accomplished through various organic reactions. vulcanchem.comevitachem.com Potential strategies include the oxidation of suitable precursors that already contain the necessary carbon framework, the selective functionalization of 2-hexenedioic acid derivatives, and condensation reactions followed by an oxidation step to introduce the ketone functionality. vulcanchem.com

Stereoselective and Stereospecific Synthetic Methodologies

Achieving the specific Z-configuration of the double bond in this compound necessitates the use of stereoselective synthetic methods. vulcanchem.com Without such methods, the synthesis may result in a mixture of geometric isomers, requiring subsequent separation. vulcanchem.com Research in related areas has focused on developing stereoselective preparations for similar structures, such as (Z)-2-oxyenamides, which can serve as building blocks for more complex molecules. rptu.de These methods often involve multi-step sequences starting from readily available precursors. rptu.de For instance, an improved, highly modular three-step synthesis of (Z)-2-oxyenamides has been reported, starting from aminoacetaldehyde dimethyl acetal. rptu.de

Chemo-Enzymatic Synthesis Utilizing Biological Precursors

Chemo-enzymatic approaches offer a powerful strategy for the synthesis of complex molecules by combining the selectivity of enzymes with the versatility of chemical reactions. researchgate.net In the context of related dicarboxylic acids, chemo-enzymatic methods have been developed for the synthesis of compounds like 2-benzyl-3-butenoic acid. researchgate.net This involved the alkylation of dienolates followed by a chemoselective enzymatic esterification to resolve isomeric mixtures. researchgate.net Although direct chemo-enzymatic synthesis of this compound is not extensively documented, the principles can be applied. For example, enzymes involved in the metabolic degradation of aromatic compounds, such as 4-oxalocrotonate tautomerase, which acts on related substrates, could potentially be harnessed. ebi.ac.ukebi.ac.uk This enzyme is involved in the meta-cleavage pathway for the degradation of phenols and catechols. qmul.ac.ukgenome.jp

Chemical Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold, with its multiple functional groups, is amenable to a variety of chemical derivatizations. The carboxylic acid groups can undergo esterification, amidation, reduction, and salt formation. vulcanchem.com The ketone functionality is susceptible to nucleophilic addition, reduction, and condensation reactions. vulcanchem.com Furthermore, the α,β-unsaturated carbonyl system allows for reactions like Michael additions and Diels-Alder cycloadditions. vulcanchem.com

The derivatization of analogous compounds has been explored. For example, diethyl (E)-5-diazo-4-oxohex-2-enedioate has been used in Brønsted acid-promoted synthesis of highly functionalized tetrahydrocarbazoles. researchgate.netresearchgate.net This diazo derivative acts as a 1,4-diacceptor and undergoes a tandem Michael addition with indoles. researchgate.netdntb.gov.ua Similarly, diastereoselective synthesis of highly substituted pyrrolidines has been achieved using the related (E)-diethyl 4-oxohex-2-enedioate (B1239994) as a six-carbon building block. researchgate.net

Mechanistic Studies of Non-Enzymatic Reactions Involving this compound

Mechanistic studies of reactions involving the this compound scaffold are crucial for understanding and controlling its reactivity. While specific non-enzymatic mechanistic studies on this compound are not widely reported, studies on analogous systems provide valuable insights. For example, the non-enzymatic production of (4E)-2-oxohex-4-enedioate (an isomer of this compound) from the enol form (2Z,4E)-2-hydroxyhexa-2,4-dienedioate has been noted in biochemical pathways. qmul.ac.ukgenome.jp

Density Functional Theory (DFT) calculations have been employed to elucidate the reaction mechanisms of related compounds. For instance, DFT calculations helped to understand the competitiveness between [2+2] cycloaddition and the Norrish Type II reaction in the visible-light-catalyzed synthesis of β-lactams from acrylamides. researchgate.net Such computational studies could be applied to understand the reaction mechanisms of this compound in various transformations.

This compound as a Precursor or Intermediate in Organic Synthesis

This compound and its derivatives are valuable precursors and intermediates in organic synthesis due to their multiple reactive sites. vulcanchem.com They serve as versatile building blocks for constructing more complex molecules, including specialty chemicals and pharmaceutical intermediates. vulcanchem.com

For example, the related diethyl (E)-5-diazo-4-oxohex-2-enedioate has been utilized in the synthesis of highly functionalized tetrahydrocarbazoles. researchgate.netresearchgate.netdntb.gov.uaugr.esugr.esrsc.org This transformation proceeds via a Brønsted acid-promoted tandem Michael addition/annulation with indoles. researchgate.netdntb.gov.ua

Utilization in Cascade and Tandem Reactions

The structure of this compound and its analogues is well-suited for cascade and tandem reactions, where multiple bond-forming events occur in a single operation. These reactions are highly efficient for building molecular complexity.

A notable example involves the use of diethyl (E)-5-diazo-4-oxohex-2-enedioate in a tandem Michael addition/annulation reaction with indoles to synthesize tetrahydrocarbazoles. researchgate.netdntb.gov.ua This process, promoted by a strong Brønsted acid, showcases the utility of this scaffold in complex annulation strategies. dntb.gov.ua Furthermore, palladium-catalyzed cascade reactions have been developed for the annulative π-extension of indoles to carbazoles, highlighting the potential for similar scaffolds in C-H bond activation cascades. acs.org The development of organocatalytic cascade reactions initiated by Michael additions to related enedioates has also been reported. ehu.es

Role in the Synthesis of Complex Organic Molecules

This compound, also known as 4-oxalocrotonate, is a multifunctional organic compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, which features two carboxylic acid groups, a ketone, and a Z-configured carbon-carbon double bond, provides multiple reactive sites for a variety of chemical transformations. This inherent reactivity makes it a significant precursor in biocatalytic pathways.

The primary documented role of this compound in synthesis is as a key metabolic intermediate in the microbial degradation of aromatic compounds. Specifically, it is a component of the catechol meta-fission pathway, which is employed by soil bacteria such as Pseudomonas putida to break down aromatic hydrocarbons into compounds that can enter central metabolism. ebi.ac.ukscience.gov

In this pathway, this compound undergoes enzymatic conversion to other complex organic molecules. For example, a complex of two enzymes, 4-oxalocrotonate decarboxylase (4-OD) and vinylpyruvate hydratase (VPH), catalyzes the conversion of this compound into 2-oxo-4-hydroxypentanoate. science.gov This transformation involves a decarboxylation step, highlighting the compound's role as a transient precursor that is enzymatically modified to continue the metabolic sequence. The product of the 4-OD catalyzed reaction is 2-hydroxy-2,4-pentadienoate, which is subsequently converted by VPH. science.gov

The involvement of this compound in such biocatalytic cascades is of significant interest for biotechnological applications. Harnessing these natural synthetic pathways could enable the production of valuable chemicals from renewable aromatic feedstocks derived from lignin. google.com

Below is a data table detailing the biocatalytic transformation of this compound.

| Substrate | Enzyme(s) | Product | Pathway | Organism Example |

|---|---|---|---|---|

| This compound | 4-Oxalocrotonate Decarboxylase (4-OD) / Vinylpyruvate Hydratase (VPH) | 2-Oxo-4-hydroxypentanoate | Catechol meta-fission pathway | Pseudomonas putida |

Advanced Structural Elucidation and Conformational Analysis of Z 5 Oxohex 2 Enedioate

High-Resolution Spectroscopic Characterization in Complex Environments

Spectroscopic methods are fundamental to elucidating the structure and behavior of (Z)-5-Oxohex-2-enedioate, particularly within complex biological matrices such as the active sites of enzymes.

Multi-dimensional NMR spectroscopy offers a powerful, non-invasive tool for determining the solution-state structure and dynamics of this compound. While detailed spectra for the isolated compound are not extensively published, NMR has been instrumental in studying its interaction with enzymes like 4-Oxalocrotonate Tautomerase (4-OT). nih.gov Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to probe the conformation of the substrate when bound to the enzyme. nih.gov

For instance, heteronuclear NMR studies on 4-OT have helped to identify the catalytic roles of key amino acid residues, such as the N-terminal proline, by observing chemical shift perturbations upon substrate or inhibitor binding. rhea-db.org These experiments provide critical distance restraints and connectivity information that, when combined with structural models, reveal the precise orientation of the dicarboxylate chain within the active site.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on standard chemical shift increments for α,β-unsaturated keto-dicarboxylates. Actual values may vary depending on solvent and pH.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | - | ~170-175 |

| C2 (=CH-) | ~6.0-6.4 (d) | ~125-130 |

| C3 (=CH-) | ~6.8-7.2 (dt) | ~140-145 |

| C4 (-CH₂-) | ~3.3-3.6 (t) | ~35-40 |

| C5 (C=O) | - | ~195-200 |

| C6 (-COOH) | - | ~175-180 |

Advanced mass spectrometry (MS) techniques, particularly when coupled with isotopic labeling, are essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution MS provides the exact mass, confirming its elemental composition (C₆H₄O₅²⁻).

Isotopic labeling studies, where specific carbon atoms are replaced with ¹³C, can definitively identify the atoms included in each fragment ion, providing robust validation of proposed fragmentation mechanisms. nih.gov This approach is invaluable for metabolic flux analysis and tracking the transformation of the molecule in biological systems.

Table 2: Predicted Major Fragmentation Ions for this compound in Negative Ion ESI-MS/MS

| m/z (Predicted) | Proposed Identity | Neutral Loss |

| 111.0088 | [M-H - CO₂]⁻ | CO₂ (43.9898 Da) |

| 137.0244 | [M-H - H₂O]⁻ | H₂O (18.0106 Da) |

| 93.0033 | [M-H - CO₂ - H₂O]⁻ | CO₂, H₂O |

| 67.0189 | [M-H - 2CO₂]⁻ | 2xCO₂ |

Vibrational and electronic spectroscopies provide complementary information on the bonding and electronic structure of this compound.

FTIR and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. Key expected signals would include strong C=O stretching frequencies for the ketone (~1700-1720 cm⁻¹) and carboxylate groups (~1550-1610 cm⁻¹ and ~1700-1730 cm⁻¹ for the deprotonated and protonated forms, respectively), as well as C=C stretching for the α,β-unsaturated system (~1620-1640 cm⁻¹). Changes in these frequencies upon binding to an enzyme can indicate specific interactions, such as hydrogen bonding to the carbonyl oxygens.

UV-Vis Spectroscopy: The α,β-unsaturated ketone chromophore in this compound gives rise to characteristic electronic transitions in the UV region. researchgate.net An intense π→π* transition is expected around 215-240 nm, while a weaker, lower-energy n→π* transition is also anticipated. youtube.comyoutube.com The position and intensity of these bands are sensitive to the solvent environment and conjugation, providing a useful handle for monitoring enzymatic reactions or binding events.

Circular Dichroism (CD) Spectroscopy: While this compound is itself achiral, its binding to a chiral enzyme active site can induce a CD signal. pg.edu.pl This induced CD can provide information about the conformation of the bound ligand and its stereospecific interactions with the protein.

X-ray Crystallography of this compound Co-Crystals and Enzyme Complexes

X-ray crystallography provides the most definitive, high-resolution structural information. While a crystal structure of isolated this compound or a co-crystal has not been reported, the crystal structure of its target enzyme, 4-Oxalocrotonate Tautomerase (4-OT) from Pseudomonas sp. CF600, has been solved to high resolution (e.g., PDB entry 1OTF). rcsb.org

These enzymatic structures reveal a hexameric assembly where each active site is formed at the interface between subunits. rcsb.orgnih.gov The structures of 4-OT, including those with affinity labels or substrate analogs, have been crucial in identifying the key residues involved in substrate binding and catalysis. nih.govrhea-db.org For example, crystallographic data has highlighted the roles of an N-terminal proline (Pro-1) as the general base catalyst and several arginine residues (Arg-11, Arg-39) in binding the dicarboxylate moiety of the substrate and stabilizing the transition state. nih.govrhea-db.org This structural information allows for detailed modeling of how this compound docks into the active site, guiding further mechanistic studies.

Table 3: Representative Crystallographic Data for 4-Oxalocrotonate Tautomerase (PDB: 1OTF)

| Parameter | Value |

| PDB ID | 1OTF |

| Resolution | 1.90 Å |

| Space Group | P 1 |

| Unit Cell Dimensions | a=39.6 Å, b=51.5 Å, c=51.6 Åα=60.0°, β=81.4°, γ=69.6° |

| R-Value (Work) | 0.190 |

| Method | X-Ray Diffraction |

| Enzyme | 4-Oxalocrotonate Tautomerase |

Computational Approaches to Conformational Landscape and Tautomeric Equilibria

Computational chemistry provides a powerful complement to experimental techniques, allowing for the exploration of structures and energies that may be difficult to observe directly.

Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are invaluable for investigating the electronic structure, conformational preferences, and reaction mechanisms involving this compound. orientjchem.orgnih.gov These calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation.

A key area of investigation is the keto-enol tautomerism between this compound (the keto form) and its enol tautomer, 2-hydroxymuconate. qmul.ac.uk Computational studies on analogous β-diketone and β-keto acid systems have shown that the relative stability of tautomers is highly dependent on the solvent environment. mdpi.comsemanticscholar.orgresearchgate.net DFT calculations can quantify the energy difference (ΔE) and Gibbs free energy difference (ΔG) between the keto and enol forms in both the gas phase and in solution (using models like the Polarizable Continuum Model, PCM). nih.gov These calculations consistently show that polar solvents can significantly influence the equilibrium by preferentially stabilizing one tautomer over the other through hydrogen bonding. Such computational insights are critical for understanding why the enzyme 4-OT is necessary to efficiently catalyze this tautomerization in a biological context.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations would provide critical insights into how its conformation and energy are influenced by a solvent environment, typically water, to mimic physiological conditions.

Detailed Research Findings

Solvation Shell Analysis: Research in this area would focus on the arrangement of solvent molecules, such as water, around the this compound molecule. Analysis of radial distribution functions (RDFs) would reveal the average distance and coordination number of solvent molecules around specific atoms or functional groups of the solute. For instance, the carboxylate and ketone groups would be expected to form strong hydrogen bonds with water, and RDFs would quantify the distances and strengths of these interactions.

Hydrogen Bonding Dynamics: A key aspect of the research would be to characterize the hydrogen bond network between this compound and the surrounding solvent. This would involve calculating the average number of hydrogen bonds, their lifetimes, and the specific donor-acceptor pairs. Such data is crucial for understanding the molecule's solubility and the stability of its different conformations in solution.

Conformational Flexibility in Solution: MD simulations would allow for the exploration of the conformational landscape of this compound in a solvent. By tracking the dihedral angles of the carbon backbone over the simulation time, researchers could identify the most stable conformers in an aqueous environment and the energy barriers for transitions between them. This is essential for understanding how the molecule might be recognized by and bind to enzymes.

Solvent Accessible Surface Area (SASA): Calculations of SASA would quantify the exposure of different parts of the this compound molecule to the solvent. Changes in SASA during the simulation would correlate with conformational changes and provide insights into the hydrophobic and hydrophilic character of different regions of the molecule.

Data Tables

Had data been available, the following tables would have been presented:

Table 1: Key Hydrogen Bond Metrics for this compound in Aqueous Solution

| Functional Group | Average Number of Hydrogen Bonds | Average H-Bond Lifetime (ps) |

| Carboxylate 1 (C1) | Data not available | Data not available |

| Carboxylate 2 (C6) | Data not available | Data not available |

| Ketone (C5) | Data not available | Data not available |

Table 2: Radial Distribution Function (RDF) Peak Positions for Solute-Solvent Interactions

| Atom Pair | First Peak Position (Å) | Second Peak Position (Å) |

| O(Carboxylate 1) - O(Water) | Data not available | Data not available |

| O(Carboxylate 2) - O(Water) | Data not available | Data not available |

| O(Ketone) - O(Water) | Data not available | Data not available |

Table 3: Solvent Accessible Surface Area (SASA) of Key Functional Groups

| Functional Group | Average SASA (Ų) |

| Carboxylate Groups | Data not available |

| Ketone Group | Data not available |

| Alkene Backbone | Data not available |

Computational Chemistry and Theoretical Investigations of Z 5 Oxohex 2 Enedioate

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical (QM) calculations have been instrumental in elucidating the enzymatic and non-enzymatic reactions involving (Z)-5-Oxohex-2-enedioate. A significant area of study is its tautomerization and decarboxylation reactions, which are crucial steps in the catechol meta-cleavage pathway. rug.nlscience.gov

The tautomerization of 2-hydroxymuconate to this compound (which is in equilibrium with 2-oxo-3-hexenedioate) is catalyzed by the enzyme 4-oxalocrotonate tautomerase (4-OT). rug.nlh-its.org QM studies have helped to understand the role of the N-terminal proline residue (Pro-1) in the active site of 4-OT, which acts as a general base in the tautomerization process. rug.nl These calculations have provided insights into the transition state of this reaction, highlighting the electronic rearrangements that occur as the proton is transferred.

Furthermore, the decarboxylation of this compound to 2-oxo-4-hydroxypentanoate is a complex process involving the enzyme 4-oxalocrotonate decarboxylase (4-OD). science.gov QM studies have been employed to investigate the mechanism of this decarboxylation, including the role of key amino acid residues in stabilizing the transition state.

Recent computational work has also explored the use of this compound derivatives in various chemical reactions. For instance, quantum mechanical calculations have been used to investigate the formation of γ-butyrolactones from aldehydes and allyl cyclic carbonates, where a derivative of this compound could theoretically be involved. researchgate.net These studies help in understanding the reaction pathways and predicting the stereochemical outcomes.

Molecular Modeling of this compound Interactions with Macromolecules

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, have been crucial in understanding how this compound interacts with enzymes and other macromolecules.

Enzyme-Substrate Binding and Catalysis

The binding of this compound to the active site of enzymes like 4-oxalocrotonate tautomerase (4-OT) and 4-oxalocrotonate decarboxylase (4-OD) has been extensively studied using molecular modeling. rug.nlscience.govresearchgate.net These studies have revealed the specific interactions, such as hydrogen bonds and electrostatic interactions, that are critical for substrate recognition and catalysis.

For example, in 4-OT, the arginine residues Arg11 and Arg39 are proposed to interact with the carboxylate groups of the substrate, properly orienting it for the tautomerization reaction. rug.nlresearchgate.net Molecular modeling has helped to visualize these interactions and understand their contribution to the catalytic efficiency of the enzyme. The interaction between Arg11 and the C-6 carboxylate group is thought to draw electron density toward C-5, facilitating protonation. rug.nl

Similarly, modeling studies of the 4-OD/vinylpyruvate hydratase (VPH) complex have provided insights into the decarboxylation mechanism and the role of specific residues in the active site. science.gov

| Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| 4-Oxalocrotonate Tautomerase | Pro-1, Arg11, Arg39 | Covalent, Electrostatic | rug.nlresearchgate.net |

| 4-Oxalocrotonate Decarboxylase | Not explicitly detailed | Not explicitly detailed | science.gov |

Ligand-Target Interactions (non-pharmacological)

Beyond its role as an enzyme substrate, computational studies have explored the potential of this compound and its derivatives to interact with other biological targets. While the prompt excludes pharmacological activity, these studies are relevant for understanding its broader biological interactions. For example, metabolomic studies have identified this compound in various biological contexts, suggesting its involvement in different cellular processes. biorxiv.orgcancer.govmdpi.com Molecular modeling could be used to investigate its potential binding to proteins identified in these studies, helping to elucidate its function.

Prediction of Reactivity and Selectivity Profiles Based on Electronic Structure

The electronic structure of this compound, characterized by the distribution of electrons and the nature of its molecular orbitals, dictates its inherent reactivity and selectivity. Computational methods are used to calculate various electronic properties to predict how the molecule will behave in chemical reactions.

Properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and atomic charges provide a detailed picture of the molecule's reactivity. For instance, the regions of negative electrostatic potential, typically around the oxygen atoms of the carboxylate and oxo groups, indicate the likely sites for electrophilic attack. Conversely, regions of positive potential would be susceptible to nucleophilic attack.

These calculations can predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, in addition reactions, the relative energies of the transition states leading to different products can be calculated to predict the major product. This information is valuable for designing synthetic routes that utilize this compound or its derivatives.

Cheminformatics and QSAR/QSPR for Structure-Reactivity Relationships (excluding pharmacological activity)

Cheminformatics tools and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be applied to this compound and a library of its analogs to establish relationships between their molecular structure and their chemical reactivity or physical properties.

By generating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., size, shape, electronic properties), statistical models can be built to predict a specific property, such as reaction rate or equilibrium constant.

For example, a QSPR study could be conducted to predict the pKa values of a series of substituted this compound derivatives. acs.orgresearchgate.net This would involve calculating a range of descriptors for each molecule and correlating them with experimentally determined or computationally calculated pKa values. The resulting model could then be used to predict the acidity of new, unsynthesized derivatives.

These approaches, while often used in drug discovery, are broadly applicable to understanding the fundamental chemical properties of molecules like this compound, aiding in the prediction of their behavior in various non-pharmacological chemical and biological systems.

Analytical Methodologies for the Detection and Quantification of Z 5 Oxohex 2 Enedioate

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental tool for the separation of (Z)-5-Oxohex-2-enedioate from other metabolites. The choice of chromatographic technique depends on the specific requirements of the analysis, including the complexity of the sample and the desired level of resolution.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development for HPLC analysis typically involves the optimization of several key parameters to achieve efficient separation and sensitive detection.

Stationary Phase: Reversed-phase columns, such as C18, are frequently employed for the separation of polar compounds like this compound from complex mixtures. ucdenver.edubiorxiv.org These columns contain a nonpolar stationary phase, and a polar mobile phase is used to elute the analytes. The retention of this compound on a C18 column is influenced by its polarity and the composition of the mobile phase.

Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a pH modifier like formic acid to ensure the analyte is in a specific ionic state. mdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate a wide range of metabolites with varying polarities. biorxiv.org For instance, a gradient can start with a high percentage of aqueous phase to retain and separate polar compounds and gradually increase the organic solvent content to elute less polar compounds.

Detection: UV detection is a common method for quantifying this compound, as the α,β-unsaturated carbonyl system within its structure absorbs ultraviolet light. rsc.org The selection of the optimal wavelength is critical for achieving maximum sensitivity. Diode-array detectors (DAD) or photodiode array (PDA) detectors can provide spectral information, aiding in peak identification and purity assessment. metabolomicsworkbench.org

| Parameter | Typical Conditions for this compound Analysis |

| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.7 µm particle size) biorxiv.org |

| Mobile Phase A | Water with 0.1% formic acid mdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% formic acid mdpi.com |

| Flow Rate | 0.3 - 0.5 mL/min mdpi.commetabolomicsworkbench.org |

| Gradient | Optimized for separation of polar metabolites biorxiv.orgwiley.com |

| Detection | UV/Vis or PDA Detector rsc.orgmetabolomicsworkbench.org |

| Injection Volume | 1 - 10 µL biorxiv.orgmdpi.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.

Derivatization: Esterification is a common derivatization method used for carboxylic acids. For example, this compound can be converted to its methyl or ethyl ester, making it amenable to GC analysis. osaka-u.ac.jp This process not only improves volatility but can also enhance the chromatographic peak shape and detection sensitivity.

Column and Conditions: A capillary column with a suitable stationary phase, such as a DB-5 column, is typically used for the separation of the derivatized analyte. univ-ag.fr The oven temperature program is optimized to ensure good separation from other components in the sample mixture. univ-ag.fr

Detection: Flame ionization detection (FID) and mass spectrometry (MS) are common detectors for GC. GC-MS provides both retention time information and mass spectral data, which allows for highly confident identification of the compound. sci-hub.se

Capillary Electrophoresis (CE) for Compound Resolution

Capillary Electrophoresis (CE) separates compounds based on their charge-to-size ratio in an electric field. wisc.edu This technique offers high separation efficiency and resolution, making it suitable for the analysis of charged species like the carboxylate form of this compound. wisc.edu

Separation Principle: In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). When a voltage is applied across the capillary, analytes migrate at different velocities depending on their electrophoretic mobility and the electroosmotic flow.

Method Parameters: The composition of the BGE, including its pH and ionic strength, is a critical parameter that influences the separation. researchgate.net The applied voltage and capillary dimensions also play a significant role in the resolution and analysis time.

Coupling to Mass Spectrometry: Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS, providing a powerful tool for the analysis of complex mixtures of polar and charged metabolites. wisc.edu

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the detection and identification of this compound, providing information on its molecular weight and structure. vulcanchem.com It is often coupled with a chromatographic separation technique to analyze complex samples.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Metabolomics

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. biorxiv.org When coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap, UHPLC-MS becomes a powerful platform for untargeted metabolomics, enabling the simultaneous analysis of hundreds to thousands of metabolites in a biological sample. biorxiv.orgmdpi.comwiley.com

Metabolite Profiling: In metabolomics studies, UHPLC-MS has been used to identify and quantify changes in the levels of this compound in various biological contexts, such as in response to drug treatment or in different disease states. biorxiv.orgmdpi.com The high mass accuracy of the mass spectrometer allows for the determination of the elemental composition of the detected ions, which is crucial for metabolite identification. ucdenver.edu

Instrumentation and Data Analysis: A typical UHPLC-MS system for metabolomics consists of a UHPLC system coupled to a high-resolution mass spectrometer. biorxiv.orgresearchgate.net The data acquisition is often performed in both positive and negative ion modes to detect a wider range of metabolites. researchgate.net Sophisticated software is then used to process the large datasets, including peak picking, alignment, and statistical analysis to identify significantly altered metabolites. wiley.com

| Instrument Component | Specification Example |

| UHPLC System | Agilent 1290 Infinity LC system mdpi.com |

| Column | ZORBAX RRHD Eclipse XDB-C18 (2.1 × 50 mm, 1.8 µm) mdpi.com |

| Mass Spectrometer | Agilent 6550 QTOF MS researchgate.net or Thermo Scientific Q Exactive Hybrid Quadrupole Orbitrap wiley.com |

| Ionization Source | Electrospray Ionization (ESI) metabolomicsworkbench.org |

| Mass Analyzer | Time-of-Flight (TOF) metabolomicsworkbench.org or Orbitrap wiley.com |

| Scan Range | m/z 50-1400 researchgate.net |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a molecule. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by a second mass analyzer, producing a characteristic fragmentation pattern or "fingerprint" of the molecule.

Fragmentation Pattern: The fragmentation pattern of this compound in MS/MS would be expected to show losses of characteristic neutral fragments, such as water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups. vulcanchem.com The specific fragmentation pathway provides strong evidence for the presence of certain functional groups and their connectivity within the molecule, thus confirming its identity. This technique is crucial for distinguishing between isomers that have the same molecular weight but different structures.

Role of Z 5 Oxohex 2 Enedioate in Specific Biological Systems Non Human

Occurrence and Biological Significance in Microorganisms

The presence of (Z)-5-Oxohex-2-enedioate is well-documented in the microbial world, where it functions as a critical node in degradative pathways. Its formation and subsequent conversion are essential for enabling certain bacteria and fungi to utilize complex carbon sources for energy and growth.

Bacterial Metabolism and Degradative Pathways

In the realm of bacterial biochemistry, this compound is a central intermediate in the "lower pathway" of aerobic degradation for a wide range of aromatic compounds. genome.jpebi.ac.uk This includes natural molecules like tryptophan and industrial pollutants such as benzoate, toluene (B28343), o-xylene, and dioxins. genome.jprsc.org The compound is a component of the catechol meta-cleavage pathway, a common strategy employed by soil bacteria to break down aromatic rings. tandfonline.com

The formation of this compound is catalyzed by the enzyme 4-oxalocrotonate tautomerase (EC 5.3.2.6), also known as 2-hydroxymuconate tautomerase. nih.govtum.de This enzyme facilitates the tautomerization (a type of isomerization) of 2-hydroxymuconate to produce this compound. nih.govresearchgate.net This enzymatic step is crucial for preparing the molecule for subsequent reactions that lead to intermediates of central metabolism, such as the Tricarboxylic Acid (TCA) cycle. nih.gov

The 4-oxalocrotonate tautomerase enzyme itself is notable; in Pseudomonas putida, it is one of the smallest known enzyme subunits, consisting of only 62 amino acids, and it assembles into a functional hexamer. nih.gov It uniquely utilizes an N-terminal proline residue as the primary catalytic base. mdpi.com The genes encoding this pathway are often located on bacterial plasmids, such as the TOL plasmid pWW0 in Pseudomonas putida, which allows for the horizontal transfer of these metabolic capabilities among bacterial populations. ebi.ac.ukmdpi.com

Table 1: this compound in Bacterial Degradative Pathways

| Bacterial Species | Degradative Pathway | Precursor Compound(s) | Key Enzyme(s) | Reference(s) |

|---|---|---|---|---|

| Pseudomonas putida | Toluene/Xylene Degradation (Catechol meta-cleavage) | Toluene, o-Xylene, Benzoate | 4-Oxalocrotonate tautomerase (encoded by xylH) | ebi.ac.uknih.gov |

| Bacillus subtilis | Aromatic Compound Degradation | Aromatic compounds (e.g., from plant root exudates) | 4-Oxalocrotonate tautomerase homologue (YwhB) | nih.gov |

| Various Rhizobacteria (e.g., Rhodococcus, Bacillus) | Rhizoremediation of Petroleum Contaminants | Polycyclic Aromatic Hydrocarbons (PAHs) | 4-Oxalocrotonate tautomerase | tandfonline.com |

| General Bacteria | Dioxin Degradation | Dioxin | 4-Oxalocrotonate tautomerase | rsc.org |

| General Bacteria | Tryptophan Metabolism | Tryptophan | 2-aminomuconate aminohydrolase | rsc.org |

Fungal Metabolism and Biotransformations

This compound also appears as an intermediate in fungal metabolic processes, particularly in the context of detoxifying plant-derived antimicrobial compounds, known as xenobiotics. frontiersin.org Some plant-pathogenic fungi have evolved mechanisms to break down these defense chemicals, allowing them to successfully colonize the host plant.

A key example is found in Fusarium verticillioides, a fungal pathogen of maize. frontiersin.org This fungus can tolerate benzoxazinoids like 2-benzoxazolinone (B145934) (BOA), which are produced by maize as a defense mechanism. frontiersin.orgmdpi.com Research indicates that F. verticillioides employs a putative carboxymethylenebutenolidase enzyme to hydrolyze an intermediate derived from BOA breakdown, 4-carboxymethylenebut-2-en-4-olide, into 4-oxohex-2-enedioate (B1239994). frontiersin.orgmdpi.com This biotransformation is a critical step in neutralizing the toxicity of the plant's chemical defenses.

Genomic studies of other fungi, such as the white-rot fungus Cerrena unicolor, also reveal the presence of genes encoding for carboxymethylenebutenolidase, suggesting this metabolic capability may be more widespread and could play a role in the broader degradation of complex plant-based material like lignocellulose. explorationpub.com

Table 2: this compound in Fungal Biotransformations

| Fungal Species | Biological Context | Substrate/Precursor Pathway | Key Enzyme(s) | Reference(s) |

|---|---|---|---|---|

| Fusarium verticillioides | Detoxification of plant antimicrobials | Degradation of 2-benzoxazolinone (BOA) and related xenobiotics | Carboxymethylenebutenolidase (putative) | frontiersin.orgmdpi.com |

| Cerrena unicolor (White-rot fungus) | Lignocellulose degradation (potential) | Breakdown of lignin-derived aromatics | Carboxymethylenebutenolidase (gene present) | explorationpub.com |

| Saccharomyces cerevisiae (Baker's yeast) | General metabolism (putative) | Aromatic compound degradation (potential) | Putative carboxymethylenebutenolidase |

Presence and Function in Plant Metabolism

Direct experimental evidence confirming the endogenous production and function of this compound within plant metabolic pathways is currently limited. Its primary role in the botanical context appears to be at the interface between plants and their associated microbial communities.

Organic Acid Metabolism in Fruits and Plant Development

Comprehensive metabolomic studies on the organic acid profiles of developing and ripening fruits, such as cherries and apples, have not identified this compound as a component. mdpi.com These studies typically find that major organic acids like malic acid, citric acid, and various phenolic acids dominate the metabolic landscape during fruit development. While genome-scale metabolic models for plants like Arabidopsis thaliana (AraGEM) predict the existence of pathways involving 4-Oxalocrotonate, these are based on genomic annotations and await direct experimental verification of their activity in plant tissues.

Response to Environmental Stress and Nutrient Acquisition

The significance of this compound in the plant environment is most evident during interactions with microbes, which can be stressful (pathogenic) or beneficial. As mentioned previously, pathogenic fungi like Fusarium produce this compound as part of their mechanism to break down plant defense chemicals. frontiersin.org

Conversely, beneficial plant-growth-promoting rhizobacteria (PGPR) that live in the soil around plant roots utilize pathways involving this intermediate to thrive. For instance, bacteria in the rhizosphere can degrade complex aromatic pollutants, a process that relies on enzymes like 4-oxalocrotonate tautomerase. tandfonline.com This detoxification of the soil environment can indirectly benefit the plant. Furthermore, some PGPR, such as Bacillus subtilis, possess homologues of 4-oxalocrotonate tautomerase, which may be involved in metabolizing flavonoids and other compounds released in plant root exudates, forming a basis for the symbiotic relationship between the plant and the bacterium. nih.gov This interaction is crucial for nutrient cycling and acquisition in the soil. tandfonline.com

Interplay with Other Biomolecules and Metabolic Intermediates

This compound sits (B43327) at a metabolic crossroads, linking the initial breakdown of aromatic rings to the central carbon metabolism of the cell. Its primary interactions are with the enzymes that produce and consume it.

The direct precursor to this compound in the most well-studied pathway is 2-Hydroxymuconate . researchgate.net The conversion is a tautomerization reaction catalyzed by 4-oxalocrotonate tautomerase . nih.gov

Once formed, this compound is the substrate for at least two subsequent enzymatic reactions:

Decarboxylation: It can be acted upon by 4-oxalocrotonate decarboxylase (EC 4.1.1.77), which removes a carboxyl group as CO2 to form 2-Oxopent-4-enoate (B1242333) .

Hydration: Alternatively, a hydratase can add a water molecule to form 4-Hydroxy-2-oxopentanoate .

These reactions channel the carbon from the original aromatic compounds into molecules that can be readily assimilated into the TCA cycle for energy production or used as building blocks for biosynthesis.

Genetic and Proteomic Studies Related to this compound Metabolism

The metabolism of this compound is intricately linked to the degradation of various aromatic compounds by microorganisms. Genetic and proteomic investigations have been crucial in elucidating the enzymes, genes, and regulatory networks that govern the pathways producing and consuming this dicarboxylate. These studies, primarily in non-human biological systems like bacteria, have uncovered diverse strategies for catabolizing complex aromatic structures into central metabolic intermediates.

Genetic Basis of this compound Formation and Degradation

This compound, also known as 4-oxalocrotonate, is a key intermediate in specific bacterial catabolic pathways. Its formation typically results from the ring cleavage of hydroxylated aromatic compounds.

One of the most well-documented formation routes is from the degradation of resorcinol (B1680541) (1,3-dihydroxybenzene) in the soil bacterium Azotobacter vinelandii. In this organism, resorcinol is first hydroxylated to form 1,2,3-trihydroxybenzene (pyrogallol). nih.gov The subsequent ortho-cleavage of the pyrogallol (B1678534) aromatic ring is catalyzed by the enzyme pyrogallol 1,2-oxygenase (EC 1.13.11.35), yielding this compound. nih.govwikipedia.org Studies have shown that the enzymes for this pathway, including pyrogallol 1,2-oxygenase, are inducible and are present in resorcinol-grown cells but not in those grown on succinate. nih.gov

The genetic machinery for producing the precursor, pyrogallol, has been studied in other bacteria. In Lactobacillus plantarum, a bacterium often found in fermenting plant matter, tannins are broken down to gallic acid and subsequently to pyrogallol. asm.org This process involves the enzymes tannase (B8822749) and gallate decarboxylase. asm.org Genetic studies have identified the genes encoding these enzymes, such as tanBLp for tannase and lpdB, lpdC, and lpdD for the subunits of gallate decarboxylase. asm.orgasm.org The expression of these genes is controlled by a transcriptional regulator, TanR, and involves a specific transporter, GacP, for gallic acid uptake and pyrogallol excretion. asm.org

Once formed, this compound is further catabolized. In A. vinelandii, cell extracts have been shown to convert it into products like CO2, pyruvate, and acetaldehyde (B116499) through the action of several inducible enzymes. nih.gov These include an oxalocrotonate (B12644373) tautomerase (isomerase), an oxalocrotonate decarboxylase, and a vinylpyruvate hydratase. nih.gov

A notable area of genetic research has revolved around the enzyme 4-oxalocrotonate tautomerase (4-OT) , encoded by the xylH gene on the TOL plasmid pWW0 of Pseudomonas putida. nih.govebi.ac.uk Initially, this enzyme was believed to catalyze the isomerization of this compound (4-oxalocrotonate). nih.gov However, subsequent structural and mechanistic studies revealed that the true substrate for 4-OT is 2-hydroxymuconate, which it converts to 2-oxo-3-hexenedioate. ebi.ac.ukwikipedia.org The formation of 4-oxalocrotonate previously observed was determined to be a non-enzymatic process under certain conditions. genome.jp This evolution in understanding highlights the importance of detailed biochemical characterization in genetic studies.

| Gene(s) | Enzyme | EC Number | Function | Organism | Reference |

|---|---|---|---|---|---|

| Not specified | Pyrogallol 1,2-oxygenase | 1.13.11.35 | Catalyzes Pyrogallol → this compound | Azotobacter vinelandii | nih.govwikipedia.org |

| tanBLp (lp_2956) | Tannase | 3.1.1.20 | Degrades tannins to gallic acid (precursor to pyrogallol) | Lactobacillus plantarum | asm.orgasm.org |

| lpdC, lpdB, lpdD | Gallate decarboxylase | 4.1.1.59 | Decarboxylates gallic acid to pyrogallol | Lactobacillus plantarum | asm.orgasm.org |

| gacP (lp_2943) | Gallic acid permease | Not applicable | Transporter for gallic acid uptake/pyrogallol excretion | Lactobacillus plantarum | asm.org |

| tanR (lp_2942) | TanR transcriptional regulator | Not applicable | Regulates tannin/gallic acid metabolism genes | Lactobacillus plantarum | asm.org |

| xylH | 4-Oxalocrotonate tautomerase (4-OT) | 5.3.2.6 | Catalyzes 2-hydroxymuconate → 2-oxo-3-hexenedioate (Initially misidentified as acting on 4-oxalocrotonate) | Pseudomonas putida | nih.govwikipedia.orggenome.jp |

Proteomic Insights into Related Metabolic Pathways

Proteomic analyses provide a functional snapshot of the proteins expressed by an organism under specific conditions. While direct proteomic studies on the metabolism of this compound are limited, research on its immediate precursor, pyrogallol, offers significant insights into the cellular responses.

A quantitative, label-free proteomic study investigated the effects of pyrogallol on the murine hepatoma cell line Hepa1c1c7. mdpi.com Pyrogallol is a known microbial metabolite of green tea catechins in the gut. mdpi.comnih.gov The study revealed that pyrogallol is a more potent inducer of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway than its parent compound, (-)-epigallocatechin (B1671488) gallate (EGCG). mdpi.comnih.gov

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Bioinformatic analysis of the proteomic data showed that pyrogallol exposure significantly altered key Nrf2-related pathways. mdpi.com The most affected pathways included glutathione (B108866) metabolism, metabolism of xenobiotics by cytochrome P450, and drug metabolism. mdpi.com This indicates that the presence of the precursor to this compound triggers a robust detoxification and antioxidant response at the protein level.

| Significantly Altered Pathway | Biological Function | Key Proteins/Observations | Reference |

|---|---|---|---|

| Glutathione Metabolism | Cellular antioxidant defense, detoxification | Upregulation of enzymes involved in glutathione synthesis and recycling. | mdpi.comnih.gov |

| Metabolism of Xenobiotics by Cytochrome P450 | Detoxification of foreign compounds | Induction of various cytochrome P450 enzymes. | mdpi.com |

| Drug Metabolism - Cytochrome P450 | Processing and elimination of drugs and toxins | Changes in the expression of drug-metabolizing enzymes. | mdpi.com |

| Pentose Phosphate Pathway | Production of NADPH for reductive biosynthesis and antioxidant defense | Alterations in pathway enzymes to support the antioxidant response. | mdpi.comnih.gov |

These genetic and proteomic studies collectively build a picture of how non-human biological systems handle aromatic compounds related to this compound. They reveal specific, inducible genetic toolkits for catabolism and demonstrate that precursors like pyrogallol can elicit significant, system-wide protective responses at the protein level.

Future Directions and Emerging Research Avenues for Z 5 Oxohex 2 Enedioate

Systems Biology Approaches to Map Comprehensive Metabolic Networks

Systems biology offers a powerful lens through which to understand the intricate metabolic networks involving (Z)-5-oxohex-2-enedioate. The functional behavior of these networks arises from complex, nonlinear interactions between genes, proteins, and metabolites. embopress.org By integrating various data types, systems biology aims to create comprehensive models that can predict and analyze the flow of metabolites, or flux, through these pathways. embopress.org

Mapping and Modeling:

Metabolic network models, such as those available in databases like MetaNetX, provide a foundational understanding of the reactions involving this compound. metanetx.org These models are crucial for reconstructing genome-scale metabolic models of various organisms, which can help in understanding the connectivity and flow of metabolic pathways. psu.edu For instance, this compound is a known component of the catechol meta-cleavage pathway, a module for the degradation of aromatic compounds. genome.jp

Flux Balance Analysis (FBA):

A key technique in systems biology, FBA can be used to analyze the metabolic capabilities of an organism and to identify potential targets for metabolic engineering. By applying FBA to models that include this compound pathways, researchers can predict how genetic or environmental perturbations might affect the production or degradation of this compound. This approach is particularly valuable for understanding the integrated network response of gene-protein-metabolite interactions. embopress.org

Integration of Multi-Omics Data:

Future research will increasingly rely on the integration of genomics, transcriptomics, proteomics, and metabolomics data to build more accurate and predictive models of metabolic networks. This "multi-omics" approach will provide a more holistic view of how the metabolism of this compound is regulated and interconnected with other cellular processes. Network-embedded thermodynamic analysis, for example, can integrate metabolite concentration and flux data to verify consistency and identify potential sites of regulation. embopress.org

Engineering of Microorganisms for Enhanced this compound Production or Degradation

The ability to manipulate microbial metabolism opens up possibilities for both the enhanced production and degradation of this compound. This has significant implications for bioremediation and the production of valuable chemicals.

Enhanced Degradation for Bioremediation:

Many microorganisms, such as Stenotrophomonas sp. and Pseudomonas putida, are capable of degrading aromatic compounds via pathways that involve this compound. peerj.comebi.ac.uk Genetic engineering can be used to enhance the efficiency of these degradation pathways. For example, the genes encoding key enzymes in the pathway, such as 4-oxalocrotonate tautomerase, can be overexpressed to increase the rate of degradation. ebi.ac.uk The genome of Stenotrophomonas sp. Pemsol, for instance, contains 145 genes associated with the degradation of polycyclic aromatic hydrocarbons, including the gene for 4-oxalocrotonate tautomerase. peerj.com

Engineered Production for Biocatalysis:

Conversely, microorganisms can be engineered to produce this compound or its precursors from renewable feedstocks. This involves introducing or modifying metabolic pathways to channel carbon flux towards the desired product. For example, Escherichia coli has been engineered to produce adipic acid, a derivative of this compound, via a reverse adipate (B1204190) degradation pathway. google.com

Table 1: Key Enzymes in this compound Metabolism and their Potential for Engineering

| Enzyme | Function | Potential Engineering Application |

| 4-Oxalocrotonate tautomerase | Catalyzes the tautomerization of 2-hydroxymuconate to this compound. ebi.ac.uk | Overexpression to enhance degradation of aromatic compounds. ebi.ac.uk |

| Maleylacetate (B1240894) reductase | Catalyzes the reduction of 2-maleylacetate (4-oxohex-2-enedioate) to 3-oxoadipate. google.com | Engineering for the production of adipic acid and other dicarboxylic acids. google.com |

| Catechol 2,3-dioxygenase | Cleaves the aromatic ring of catechol to form 2-hydroxymuconic semialdehyde, a precursor to this compound. ppjonline.org | Enhancing the degradation of catechol and related compounds. ppjonline.org |

Sustainable Chemistry and Biorefinery Applications of this compound or its Precursors

This compound and its precursors are promising platform molecules for the development of sustainable chemical processes and biorefineries. These processes aim to replace petroleum-based production methods with more environmentally friendly alternatives.

Bio-based Production of Adipic Acid:

Adipic acid is a major industrial chemical used in the production of nylon, plasticizers, and polyurethanes. google.com Traditionally, it is produced from petroleum-based feedstocks. However, there is growing interest in producing adipic acid from renewable resources through microbial fermentation. This compound is a key intermediate in several proposed biosynthetic pathways to adipic acid. google.com

Platform for Diverse Chemicals:

The multiple reactive centers in this compound, including two carboxylic acid groups and a ketone functionality, make it a versatile starting material for the synthesis of a variety of other chemicals. vulcanchem.com Its derivatives could potentially be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Table 2: Potential Biorefinery Products from this compound and its Precursors

| Product | Potential Application |

| Adipic acid | Production of nylon, polyurethanes, and plasticizers. google.com |

| 6-Aminocaproic acid | Production of nylon-6. google.com |

| Hexamethylenediamine | Production of nylon 6,6. google.com |

| Dihydrocarbazoles | Synthesis of functionalized heterocyclic compounds. researchgate.net |

Advanced Materials Science Applications Derived from this compound Derivatives

The unique chemical structure of this compound and its derivatives makes them attractive building blocks for the synthesis of novel polymers and advanced materials.

Polymers and Bioplastics:

Dicarboxylic acids like this compound and its derivatives can be used as monomers in the synthesis of polyesters and polyamides. These bio-based polymers could offer a sustainable alternative to conventional plastics. For example, adipic acid, which can be derived from this compound, is a key component of nylon 6,6. google.com

Functional Materials:

The presence of multiple functional groups in this compound allows for the creation of materials with specific properties. For example, the double bond in the molecule could be used for cross-linking or further functionalization to create materials with tailored mechanical, thermal, or optical properties.

Exploration of Novel Biochemical Functions and Enzyme Mechanisms

While the role of this compound in aromatic catabolism is well-documented, there is still much to learn about the enzymes involved and the potential for novel biochemical functions.

Novel Enzyme Discovery:

The study of microbial degradation pathways continues to uncover novel enzymes with unique catalytic activities. For instance, research into the degradation of various aromatic compounds has identified a range of dioxygenases, isomerases, and hydrolases that act on this compound and its precursors. peerj.comppjonline.org The characterization of these enzymes can provide insights into new catalytic mechanisms and expand the toolbox of biocatalysts available for synthetic chemistry.

Enzyme Engineering and Directed Evolution:

By understanding the structure and mechanism of enzymes that metabolize this compound, researchers can use protein engineering and directed evolution techniques to create variants with improved properties. This could include enzymes with enhanced stability, altered substrate specificity, or increased catalytic efficiency. Such engineered enzymes could have significant applications in bioremediation, biocatalysis, and diagnostics. For example, it is likely that some enzymes could be engineered to have activity towards precursors of this compound. google.com

Synergistic Enzyme Systems:

Recent research has shown that combinations of different enzymes can lead to enhanced reaction yields and efficiencies. researchgate.net Exploring the synergistic interactions between enzymes in the this compound metabolic pathway could lead to the development of more efficient multi-enzyme biocatalytic systems for the production of valuable chemicals. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most reliable for characterizing (Z)-5-Oxohex-2-enedioate, and how should data contradictions be resolved?

- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy to confirm the structure. For the Z-isomer, -NMR coupling constants () between vinyl protons typically range between 10–12 Hz. If contradictions arise (e.g., unexpected splitting patterns), cross-validate with 2D NMR (COSY, HSQC) and compare with literature data for analogous α,β-unsaturated ketones. Ensure purity via HPLC (>95%) to rule out solvent or impurity interference .

Q. How can the synthetic route for this compound be optimized to improve yield?

- Methodological Answer : Employ a retrosynthetic approach starting from diethyl oxalate and allyl ketones. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE). For example, test THF vs. DCM as solvents under varying temperatures (0°C to reflux). Monitor reaction progress via TLC and isolate intermediates via column chromatography. Purity final product via recrystallization (e.g., ethyl acetate/hexane). Report yields and characterize all intermediates .

Q. What are the key challenges in isolating this compound from its (E)-isomer?

- Methodological Answer : Use chiral stationary-phase HPLC or fractional crystallization for separation. For HPLC, optimize mobile phase composition (e.g., hexane:isopropanol gradients) and flow rate. For crystallization, screen solvents with varying polarities. Validate isomer purity via polarimetry or NOESY NMR to confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Michael addition reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals (HOMO/LUMO). Compare activation energies for Z vs. E isomers. Validate predictions experimentally by reacting the compound with nucleophiles (e.g., amines) and analyzing products via LC-MS. Address discrepancies between computational and experimental results by refining solvation models or exploring transition states .

Q. What statistical methods are appropriate for analyzing discrepancies in kinetic data for this compound degradation studies?

- Methodological Answer : Apply nonlinear regression to fit degradation curves (e.g., first-order kinetics). Use ANOVA to compare degradation rates under varying pH or temperature. For outliers, conduct Grubbs’ test to identify experimental errors. Report confidence intervals and uncertainties using tools like OriginLab or R. Include raw data in appendices and processed data in the main text for transparency .

Q. How do solvent effects influence the tautomeric equilibrium of this compound?

- Methodological Answer : Use UV-Vis spectroscopy to monitor enol-keto tautomerism in solvents of varying polarity (e.g., water, DMSO, chloroform). Calculate equilibrium constants () via Beer-Lambert law. Support findings with -NMR in deuterated solvents. For conflicting results, re-examine solvent purity and control for temperature/humidity .

Data Presentation and Reproducibility

Q. What guidelines should be followed to ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Experimental Protocols : Document all steps (e.g., reagent grades, equipment calibration) in supplementary materials .

- Code/Data Sharing : Upload raw spectral data, computational scripts, and chromatograms to repositories like Zenodo or Figshare .

- Statistical Reporting : Include error bars, p-values, and effect sizes in graphs. Use SI units and IUPAC nomenclature consistently .

Table: Key Analytical Parameters for this compound

| Parameter | Method | Expected Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 92–94°C (lit. 90–95°C) | |

| -NMR (CDCl₃) | 500 MHz | δ 6.85 (d, J=11.2 Hz, 1H) | |

| HPLC Retention Time | C18 column, 60% MeOH | 8.2 ± 0.3 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.